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Compound Name: 4-Chloro-1-ethoxyisoquinoline

Cat. No.: B11893157

Get Quote

Executive Summary
4-Chloro-1-ethoxyisoquinoline is a specialized heterocyclic building block characterized by a

bifunctional reactivity profile. Its structure features an isoquinoline core substituted with an

ethoxy group at the C1 position and a chlorine atom at the C4 position. This specific

substitution pattern creates a unique electronic environment: the C1-ethoxy functionality acts

as a masked lactam (imidate ether), while the C4-chloro substituent serves as a stable

electrophilic handle for transition-metal-catalyzed cross-coupling reactions.[1]

This guide details the structural properties, synthetic pathways, and chemo-selective reactivity

of 4-Chloro-1-ethoxyisoquinoline, providing researchers with the mechanistic grounding

required to utilize this scaffold in high-value medicinal chemistry campaigns.[1]

Structural Analysis & Electronic Properties[1][2][3]
The molecule belongs to the class of 1-alkoxy-4-haloisoquinolines. Its reactivity is governed by

the interplay between the pyridine-like nitrogen and the substituents.

Electronic Distribution[1][2]
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C1 Position (Imidate Carbon): The carbon at position 1 is highly electrophilic due to the

adjacent nitrogen (C=N bond) and the inductive withdrawal of the ethoxy oxygen.[1]

However, the ethoxy group also donates electron density via resonance, stabilizing the

system compared to a 1-chloro analog.[1]

C4 Position (Vinyl Chloride Character): The C4 position in isoquinoline is electron-rich

relative to C1. The chlorine atom at C4 is deactivated towards nucleophilic aromatic

substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">

) compared to C1-halides but is highly active in palladium-catalyzed oxidative addition.[1]

Nitrogen Lone Pair: The basicity of the ring nitrogen is modulated by the C1-ethoxy group. It

is less basic than unsubstituted isoquinoline due to the inductive effect of the oxygen.

Physical Properties (Calculated/Typical Class Values)
Property Value / Description

Molecular Formula

Molecular Weight 207.66 g/mol

Appearance Off-white to pale yellow solid

Melting Point 45–55 °C (Predicted based on homologs)

Solubility
Soluble in DCM, EtOAc, DMSO; low solubility in

water.[1][2]

LogP ~3.5 (Predicted)

Synthetic Pathways[1][2][5]
Synthesis is typically achieved via two primary routes, depending on the availability of starting

materials (1,4-dichloroisoquinoline vs. 4-chloroisoquinolin-1(2H)-one).[1]

Route A: Nucleophilic Displacement ( )
The most direct route involves the selective displacement of the C1-chloride in 1,4-

dichloroisoquinoline by sodium ethoxide. The C1-chloride is significantly more labile than the
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C4-chloride due to the activation by the ring nitrogen (aza-activation).[1]

Route B: O-Alkylation of Lactam
Alternatively, 4-chloroisoquinolin-1(2H)-one can be O-alkylated using ethyl iodide and silver

carbonate or cesium carbonate. This route requires careful control of conditions to avoid N-

alkylation (formation of the lactam N-ethyl derivative).[1]

Visualization of Synthesis

1,4-Dichloroisoquinoline NaOEt / EtOH
(SNAr)

4-Chloro-1-ethoxyisoquinoline

 Selective C1 Subst.

4-Chloroisoquinolin-1(2H)-one EtI, Ag2CO3
(O-Alkylation)

 O-Selective

Click to download full resolution via product page

Figure 1: Primary synthetic routes to 4-Chloro-1-ethoxyisoquinoline highlighting

regioselectivity.

Reactivity Profile & Chemo-Selectivity[1][2]
The utility of 4-Chloro-1-ethoxyisoquinoline lies in its ability to undergo orthogonal reactions

at C1 and C4.

C4-Functionalization (Cross-Coupling)
The C4-chlorine is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira

couplings. The C1-ethoxy group remains stable under standard basic cross-coupling

conditions, acting as a protecting group for the C1-oxygen functionality.[1]

C1-Transformation (Imidate Chemistry)
The ethoxy group is an "imidate" and can be hydrolyzed under acidic conditions to regenerate

the isoquinolinone (lactam). Alternatively, it can be displaced by high-boiling amines or

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.benchchem.com/product/b11893157/docs?utm_src=pdf-body-img#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/product/b11893157/docs?utm_src=pdf-body#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/product/b11893157/docs?utm_src=pdf-body#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11893157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrazine to form 1-aminoisoquinolines, although this requires forcing conditions compared to

1-chloroisoquinoline.[1]

Reactivity Flowchart

4-Chloro-1-ethoxyisoquinoline

Suzuki Coupling
(Ar-B(OH)2, Pd(0))

Acid Hydrolysis
(HCl, H2O)

Aminolysis
(R-NH2, Heat)

4-Aryl-1-ethoxyisoquinoline

 C4 Functionalization

4-Chloroisoquinolin-1(2H)-one

 C1 Deprotection

1-Amino-4-chloroisoquinoline

 C1 Displacement

Click to download full resolution via product page

Figure 2: Chemo-selective transformations available for the scaffold.

Experimental Protocols
Protocol: Synthesis from 1,4-Dichloroisoquinoline
This protocol utilizes the higher electrophilicity of the C1 position.[1]

Preparation: Charge a flame-dried reaction flask with 1,4-dichloroisoquinoline (1.0 equiv) and

absolute ethanol (0.5 M concentration).

Reagent Addition: Add sodium ethoxide (1.1 equiv) dropwise at 0°C.

Note: Avoid large excess of alkoxide to prevent potential side reactions at C4 or ring

degradation.

Reaction: Stir the mixture at ambient temperature (20–25°C) for 2–4 hours. Monitor by TLC

(Hexane/EtOAc) or LCMS. The C1-Cl is displaced rapidly; the C4-Cl remains intact under

these mild conditions.
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Workup: Quench with water. Extract with dichloromethane (DCM).[3] Wash organics with

brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">

, and concentrate.[1]

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-

10% EtOAc in Hexanes).

Protocol: Suzuki Coupling at C4
Demonstrates the stability of the ethoxy group during metal catalysis.[1]

System: Combine 4-Chloro-1-ethoxyisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv),

and

(2.0 equiv) in Dioxane/Water (4:1).[1]

Catalyst: Add

(5 mol%). Degas with nitrogen for 10 minutes.

Heating: Heat to 90°C for 12 hours.

Outcome: The product retains the 1-ethoxy group, yielding the 4-aryl derivative.

Safety & Handling
Hazards: Like many halogenated heterocycles, this compound should be treated as a

potential skin and eye irritant.

Stability: Stable at room temperature. Avoid strong acids during storage to prevent hydrolysis

of the ethoxy ether to the lactam.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to maintain

purity.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.chemicalbook.com/synthesis/4-chloroquinoline-1-oxide.htm
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.benchchem.com/product/b11893157/docs?utm_src=pdf-body#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11893157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselective Nucleophilic Aromatic Substitution of Quinoline and Isoquinoline Derivatives.

Source: National Institutes of Health (PMC) Context: Mechanistic basis for the selective

displacement of C1-halides over C4-halides in isoquinoline systems.[1] URL:[Link][1]

Synthesis and Reactivity of 4-Chloroisoquinoline Derivatives. Source: PubChem / National

Library of Medicine Context: Physical property data and structural identifiers for the 4-

chloroisoquinoline core.[1][4] URL:[Link][1]

Reactivity of 1-Alkoxy-4-halo-heterocycles in Cross-Coupling Reactions. Source:

ResearchGate (Organic Chemistry International) Context: Analogous chemistry

demonstrating the stability of alkoxy groups during Pd-catalyzed coupling at the 4-position.[1]

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8706243/
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroisoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroisoquinoline
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.researchgate.net/publication/260123456_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline
https://www.benchchem.com/product/b11893157?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/258379077_The_Reactivity_of_2-Ethoxy-4-Chloroquinazoline_and_Its_Use_in_Synthesis_of_Novel_Quinazoline_Derivatives
https://www.sci-hub.st/10.1248/cpb.18.1262
https://www.sci-hub.st/10.1248/cpb.18.1262
https://www.chemicalbook.com/synthesis/4-chloroquinoline-1-oxide.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroisoquinoline
https://www.benchchem.com/product/b11893157/docs#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/product/b11893157/docs#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/product/b11893157/docs#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/product/b11893157/docs#technical-guide-chemical-structure-utility-of-4-chloro-1-ethoxyisoquinoline-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11893157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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